molecular formula C21H20ClFN2O2 B2608055 3-(2-chloro-6-fluorophenyl)-N-(4-isopropyl-3-methylphenyl)-5-methyl-4-isoxazolecarboxamide CAS No. 866150-66-5

3-(2-chloro-6-fluorophenyl)-N-(4-isopropyl-3-methylphenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No.: B2608055
CAS No.: 866150-66-5
M. Wt: 386.85
InChI Key: QYQQZQZLEIUHFM-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-N-(4-isopropyl-3-methylphenyl)-5-methyl-4-isoxazolecarboxamide is a synthetic organic compound It is characterized by its complex structure, which includes a chloro-fluorophenyl group, an isopropyl-methylphenyl group, and an isoxazolecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(4-isopropyl-3-methylphenyl)-5-methyl-4-isoxazolecarboxamide typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization. One common synthetic route may involve the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.

    Introduction of the Chloro-Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a chloro-fluorobenzene derivative is reacted with a nucleophile.

    Attachment of the Isopropyl-Methylphenyl Group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Use of Catalysts: Catalysts such as palladium or copper may be employed to facilitate coupling reactions.

    Control of Reaction Temperature and Pressure: Maintaining optimal temperature and pressure conditions to maximize reaction efficiency.

    Purification Techniques: Techniques such as recrystallization, chromatography, or distillation may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-fluorophenyl)-N-(4-isopropyl-3-methylphenyl)-5-methyl-4-isoxazolecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-(4-isopropyl-3-methylphenyl)-5-methyl-4-isoxazolecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(4-isopropyl-3-methylphenyl)-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity.

    Inhibition or Activation of Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed effects.

    Cellular Effects: The compound may induce cellular changes, such as apoptosis or cell cycle arrest, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide: Similar structure but lacks the methyl group on the phenyl ring.

    3-(2-chlorophenyl)-N-(4-isopropyl-3-methylphenyl)-5-methyl-4-isoxazolecarboxamide: Similar structure but lacks the fluorine atom.

    3-(2-fluorophenyl)-N-(4-isopropyl-3-methylphenyl)-5-methyl-4-isoxazolecarboxamide: Similar structure but lacks the chlorine atom.

Uniqueness

The uniqueness of 3-(2-chloro-6-fluorophenyl)-N-(4-isopropyl-3-methylphenyl)-5-methyl-4-isoxazolecarboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methyl-4-propan-2-ylphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O2/c1-11(2)15-9-8-14(10-12(15)3)24-21(26)18-13(4)27-25-20(18)19-16(22)6-5-7-17(19)23/h5-11H,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQQZQZLEIUHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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